
1,1,1-Trifluoro-3-(4-imino-1,4-dihydropyridin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-(4-iminopyridin-1(4H)-yl)propan-2-ol is a synthetic organic compound that features a trifluoromethyl group, a pyridine ring, and an alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(4-iminopyridin-1(4H)-yl)propan-2-ol typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of the Alcohol Group: The alcohol group can be introduced through reduction reactions, such as the reduction of a corresponding ketone or aldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1,1,1-Trifluoro-3-(4-iminopyridin-1(4H)-yl)propan-2-ol can undergo various chemical reactions:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development due to its unique structure.
Industry: Possible applications in materials science for the development of new materials with specific properties.
作用機序
The mechanism of action of 1,1,1-Trifluoro-3-(4-iminopyridin-1(4H)-yl)propan-2-ol would depend on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar structure but lacks the pyridine ring.
4-Iminopyridine: Contains the pyridine ring but lacks the trifluoromethyl and alcohol groups.
Trifluoromethylpyridine: Contains the trifluoromethyl group and pyridine ring but lacks the alcohol group.
Uniqueness
1,1,1-Trifluoro-3-(4-iminopyridin-1(4H)-yl)propan-2-ol is unique due to the combination of its trifluoromethyl group, pyridine ring, and alcohol functional group
特性
分子式 |
C8H9F3N2O |
|---|---|
分子量 |
206.16 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-(4-iminopyridin-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7(14)5-13-3-1-6(12)2-4-13/h1-4,7,12,14H,5H2 |
InChIキー |
KDJSFDGBNPMSPH-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=CC1=N)CC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B13346033.png)
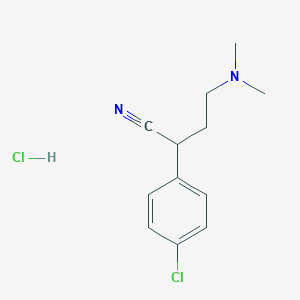
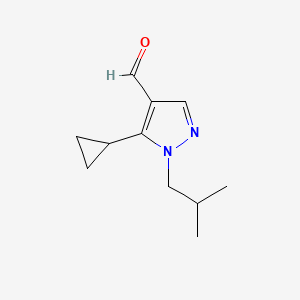
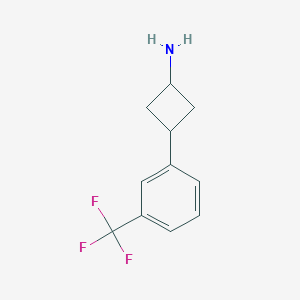
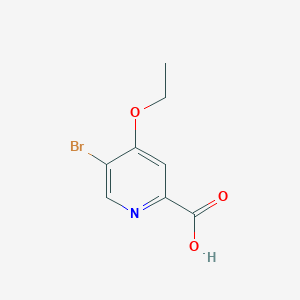
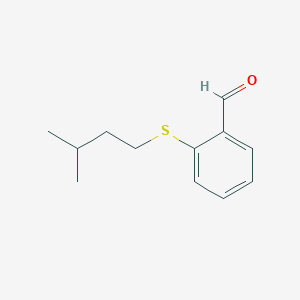
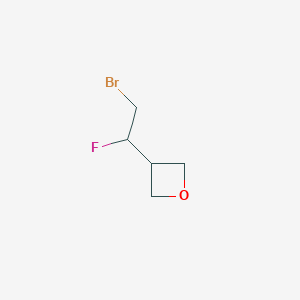
![3-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B13346087.png)
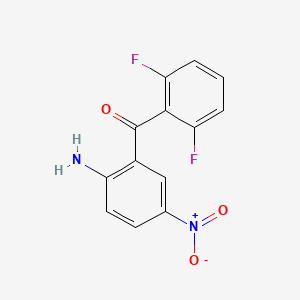
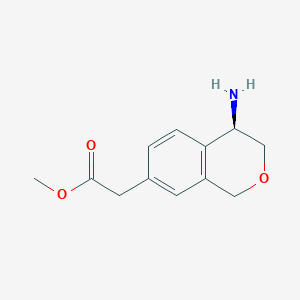
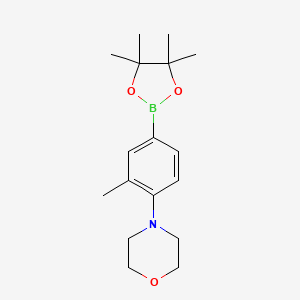
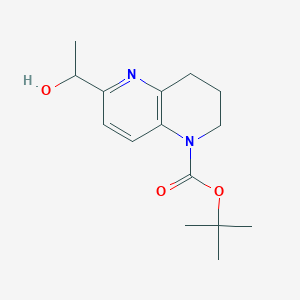

![7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13346120.png)
